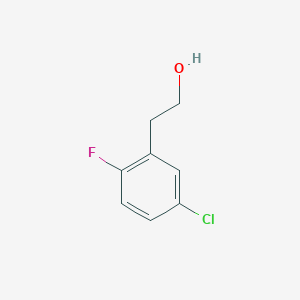

5-Chloro-2-fluorophenethyl alcohol

CAS No.:

Cat. No.: VC14283409

Molecular Formula: C8H8ClFO

Molecular Weight: 174.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClFO |

|---|---|

| Molecular Weight | 174.60 g/mol |

| IUPAC Name | 2-(5-chloro-2-fluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |

| Standard InChI Key | RJMZFHCIPUEWEB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CCO)F |

Introduction

Chemical and Physical Properties

5-Chloro-2-fluorophenethyl alcohol is a halogenated aromatic alcohol with a phenethyl backbone. The presence of both chlorine and fluorine substituents significantly influences its electronic and steric properties. The chlorine atom, being electron-withdrawing, enhances the compound’s stability and reactivity in electrophilic substitutions, while the fluorine atom contributes to increased lipophilicity and metabolic resistance.

Key Physicochemical Properties

Based on structurally related compounds, the following properties are inferred for 5-chloro-2-fluorophenethyl alcohol:

| Property | Value/Description |

|---|---|

| Molecular Weight | 174.6 g/mol |

| Boiling Point | ~238°C (extrapolated from ) |

| Density | 1.284 g/cm³ |

| Refractive Index | 1.5310 |

| Solubility | Low in water; soluble in THF, DCM |

The compound likely exists as a clear, colorless liquid at room temperature, consistent with analogs like 2-chloro-6-fluorophenethyl alcohol . Its low water solubility aligns with the hydrophobic nature of halogenated aromatics, while its solubility in polar aprotic solvents facilitates its use in synthetic applications.

Synthesis and Manufacturing Processes

The synthesis of 5-chloro-2-fluorophenethyl alcohol can be inferred from methods used for analogous compounds. A two-step reduction process, similar to the synthesis of 2-chloro-5-fluorobenzyl alcohol , is proposed:

Step 1: Preparation of 5-Chloro-2-fluorophenylacetic Acid

The starting material, 5-chloro-2-fluorophenylacetic acid, is synthesized via Friedel-Crafts acylation of 5-chloro-2-fluorotoluene. This reaction introduces an acetyl group, which is subsequently oxidized to a carboxylic acid.

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Use nitrile gloves and lab coats |

| Eye Damage (H319) | Employ safety goggles |

| Respiratory Irritation (H335) | Use in fume hoods |

The compound’s flash point of ~98°C necessitates storage in cool, ventilated areas away from ignition sources.

Comparative Analysis with Structural Analogs

The table below contrasts 5-chloro-2-fluorophenethyl alcohol with related compounds:

The positional isomerism significantly affects reactivity and biological activity. For instance, the ortho-fluorine in 5-chloro-2-fluorophenethyl alcohol may sterically hinder electrophilic attacks compared to para-substituted analogs.

Future Research Directions

-

Biological Screening: Comprehensive assays to evaluate antimicrobial, antifungal, and anticancer potential.

-

Metabolic Studies: Investigation of cytochrome P450 interactions to assess drug metabolism pathways.

-

Process Optimization: Development of catalytic hydrogenation methods for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume